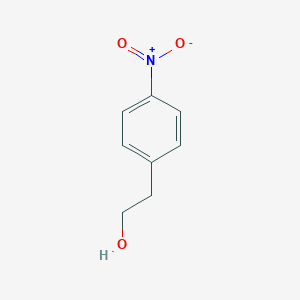

4-Nitrophenethyl alcohol

Vue d'ensemble

Description

4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is an organic compound with the molecular formula C8H9NO3. It is characterized by a nitro group (-NO2) attached to the benzene ring and an ethanol group (-CH2CH2OH) attached to the para position relative to the nitro group. This compound is a yellow to orange crystalline powder and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitrophenethyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-nitrophenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-nitrophenylacetic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The product is then isolated and purified through distillation or crystallization .

Analyse Des Réactions Chimiques

Esterification Reactions

4-Nitrophenethyl alcohol reacts with carboxylic acids to form esters, a reaction widely utilized in pharmaceutical synthesis. This process is catalyzed by carbodiimides (e.g., CDI) or acid chlorides:

*BHCA = Butylated hydroxycinnamic acid

The electron-withdrawing nitro group enhances the alcohol’s acidity (pKa ~14.57), facilitating deprotonation and nucleophilic attack on carbonyl carbons .

Photochemical Reactions

This compound undergoes photodegradation under UV light, producing intermediates such as p-nitroaniline and aldehydes. Key findings include:

-

Mechanism : Photoexcitation leads to homolytic cleavage of the C–O bond, generating radicals that recombine or oxidize .

-

Products : Irradiation in methanol yields:

Quantum Yield : Not directly measured for this compound, but analogous nitrobenzyl alcohols exhibit Φ = 0.64 ± 0.03 .

Oxidation

-

Oxidizing Agents : Converts to 4-nitroacetophenone under strong oxidizers (e.g., KMnO₄) .

-

Stability : Decomposes at >148°C, releasing CO, CO₂, and NOₓ .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-aminophenethyl alcohol .

Nucleophilic Substitution

The hydroxyl group participates in Williamson ether synthesis when deprotonated by strong bases (e.g., NaH):

Acid-Base Reactions

-

Deprotonation : Forms alkoxide ions (pKa ~14.57) in basic media, enhancing nucleophilicity .

-

Stability :

Thermal Decomposition

At elevated temperatures (>148°C), this compound decomposes:

Applications De Recherche Scientifique

Anti-inflammatory and Antioxidant Activity

Research has demonstrated that derivatives of 4-nitrophenethyl alcohol exhibit notable anti-inflammatory properties. For instance, the esterification of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their efficacy. A study indicated that certain esters derived from this compound had improved activity against lipoxygenase, an enzyme implicated in inflammatory processes, achieving an IC50 value of 10.5 μM . This suggests potential applications in the formulation of new anti-inflammatory medications.

Synthesis of Pharmaceutical Compounds

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo esterification reactions allows for the modification of existing drugs to enhance their therapeutic profiles. For example, it has been used to create derivatives of ibuprofen and naproxen that possess increased anti-inflammatory activity .

Photochemical Reactions

The compound has been utilized in photochemical studies due to its ability to participate in electron transfer reactions. These reactions are crucial for developing photoinitiators used in polymerization processes. The presence of the nitro group can influence the reactivity and stability of photoinitiators, making this compound a valuable component in materials science research focused on polymer chemistry .

Nanomaterials Development

In recent studies, this compound has been explored for its role in synthesizing nanomaterials through photochemical methods. Its inclusion in precursor solutions has shown promise in the formation of metal oxide films, which are essential for applications in sensors and electronic devices .

Chromatographic Techniques

This compound is also employed as a standard or reference compound in chromatographic analyses due to its well-defined chemical properties. Its stability and predictable behavior under various conditions make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods .

Case Study 1: Enhanced NSAID Efficacy

A study published in MDPI highlighted the synthesis of esters from this compound and several NSAIDs. The resulting compounds displayed enhanced anti-inflammatory effects compared to their parent drugs, indicating that structural modifications could lead to more effective therapeutic agents .

Case Study 2: Photoinitiator Development

Research on the photochemical properties of this compound revealed its potential as a photoinitiator for polymerization processes. The compound's ability to generate radicals upon UV exposure was investigated, leading to advancements in the field of polymer materials .

Mécanisme D'action

The mechanism of action of 4-nitrophenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, when used as a substrate in enzymatic reactions, the compound undergoes transformation through the catalytic activity of enzymes, leading to the formation of various products. The nitro group can participate in redox reactions, while the hydroxyl group can undergo nucleophilic substitution or oxidation .

Comparaison Avec Des Composés Similaires

4-Nitrophenethyl alcohol can be compared with other similar compounds, such as:

4-Nitrobenzyl alcohol: Similar structure but with a benzyl group instead of an ethyl group.

4-Aminophenethyl alcohol: The nitro group is reduced to an amino group.

2-Phenylethanol: Lacks the nitro group, making it less reactive in redox reactions.

Uniqueness: The presence of both the nitro and hydroxyl groups in this compound makes it a versatile compound in organic synthesis, allowing it to participate in a wide range of chemical reactions .

Activité Biologique

4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is a compound with significant biological activities that have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

- Molecular Formula : C₈H₉NO₃

- Molecular Weight : 167.164 g/mol

- CAS Number : 100-27-6

- IUPAC Name : 2-(4-nitrophenyl)ethanol

- SMILES Notation : C1=CC(=CC=C1CCO)N+[O-]

This compound exhibits several biological activities, primarily through its interactions with various biological targets:

- Lipoxygenase Inhibition : Studies indicate that compounds containing a 4-nitro group can selectively inhibit lipoxygenase enzymes, which are involved in inflammatory processes. The inhibition of lipoxygenase by derivatives of this compound has been associated with anti-inflammatory effects. For instance, one study reported an IC50 value of 10.5 μM for a derivative of this compound against lipoxygenase .

- Nitric Oxide (NO) Release : Research has shown that certain derivatives can act as nitric oxide donors in vitro. The release of NO is crucial for various physiological processes, including vasodilation and neurotransmission. The ability to donate NO was demonstrated to be concentration-dependent, with significant increases observed at higher concentrations .

- Antioxidant Activity : The antioxidant potential of this compound has been assessed through its ability to scavenge free radicals and inhibit lipid peroxidation. Although some studies reported minor antioxidant activity (less than 25% inhibition at 1 mM), the structural characteristics of phenolic compounds often enhance their radical scavenging abilities .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Lipoxygenase Inhibition | IC50 = 10.5 μM | |

| Nitric Oxide Release | Concentration-dependent NO release | |

| Antioxidant Activity | Inhibition < 25% at 1 mM |

Case Study: Anti-inflammatory Properties

A specific study focused on the anti-inflammatory effects of a derivative of this compound demonstrated its efficacy in reducing inflammation in a rat model. The compound was administered orally, and the results indicated a significant reduction in inflammatory markers compared to the control group. This suggests that the compound may have therapeutic potential for treating inflammatory diseases .

Case Study: NO Donor Activity

In another study examining the NO donor capabilities of various compounds, it was found that derivatives of this compound exhibited comparable NO release profiles to established NO donors like S-nitroso-N-acetylpenicillamine (SNAP). This suggests that these compounds could be explored for cardiovascular applications where NO plays a critical role .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMXRUOZUUKSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025764 | |

| Record name | 2-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrophenethyl alcohol appears as yellow needles (from aqueous methanol) or orange solid. (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

351 °F at 16 mmHg (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

100-27-6 | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Nitrophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

144 to 147 °F (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.